Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- is a complex organic compound that belongs to the class of thienothiophenes These compounds are known for their unique electronic properties and are often used in the development of organic semiconductors and other advanced materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]thiophene core, followed by the introduction of the dicarboxamide and diamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of amino groups allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Wirkmechanismus
The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
- 2,5-Thiophenedicarboxylic acid
- Thieno[3,2-b]thiophene
Comparison: Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- is unique due to the presence of both diamino and dicarboxamide groups, which provide it with distinct electronic and chemical properties
Eigenschaften
CAS-Nummer |
633279-52-4 |
---|---|
Molekularformel |
C20H16N4O2S2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3,4-diamino-2-N,5-N-diphenylthieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C20H16N4O2S2/c21-14-13-15(22)17(19(26)24-12-9-5-2-6-10-12)28-20(13)27-16(14)18(25)23-11-7-3-1-4-8-11/h1-10H,21-22H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
ASJKDHQNDVSWCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.